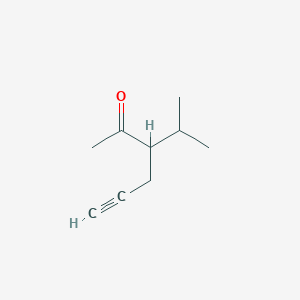
1,2-Di(2-fluoroethoxy)-3-hydroxymethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di(2-fluoroethoxy)-3-hydroxymethylbenzene, also known as DFHM, is a chemical compound that has gained attention in scientific research due to its potential application in the field of medicine. DFHM has been found to possess unique biochemical and physiological properties that make it a promising candidate for the development of novel drugs. In
Mecanismo De Acción
The mechanism of action of 1,2-Di(2-fluoroethoxy)-3-hydroxymethylbenzene is not yet fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which play a key role in the development of inflammatory diseases. This compound has also been shown to inhibit the activity of key enzymes involved in tumor growth and viral replication, making it a promising candidate for the treatment of cancer and viral infections.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects that make it a promising candidate for the development of novel drugs. This compound has been shown to exhibit potent antioxidant, anti-inflammatory, and anti-tumor activities, making it a potential candidate for the treatment of a wide range of diseases. This compound has also been shown to exhibit minimal toxicity, making it a safe and effective candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Di(2-fluoroethoxy)-3-hydroxymethylbenzene has several advantages and limitations for lab experiments. One of the main advantages of this compound is its potent anti-inflammatory, anti-tumor, and anti-viral activities, which make it a promising candidate for the development of novel drugs. This compound also exhibits minimal toxicity, making it a safe and effective candidate for the development of new drugs. However, one of the limitations of this compound is its complex synthesis process, which requires careful attention to detail and precise control of reaction conditions to ensure high yield and purity.
Direcciones Futuras
There are several future directions for the research and development of 1,2-Di(2-fluoroethoxy)-3-hydroxymethylbenzene. One potential direction is the development of novel drugs based on the biochemical and physiological properties of this compound. This compound has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for the treatment of a wide range of diseases. Another potential direction is the optimization of the synthesis process for this compound to improve yield and purity and reduce the complexity of the process. Overall, this compound is a promising candidate for the development of novel drugs with a wide range of potential applications in the field of medicine.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential application in the field of medicine. This compound has been found to possess unique biochemical and physiological properties that make it a promising candidate for the development of novel drugs. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure high yield and purity. This compound has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for the treatment of a wide range of diseases. Future research on this compound is needed to fully understand its mechanism of action and to develop new drugs based on its biochemical and physiological properties.
Aplicaciones Científicas De Investigación
1,2-Di(2-fluoroethoxy)-3-hydroxymethylbenzene has been the subject of extensive scientific research due to its potential application in the field of medicine. This compound has been found to possess a range of biological activities that make it a promising candidate for the development of novel drugs. This compound has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities, making it a potential candidate for the treatment of a wide range of diseases.
Propiedades
Número CAS |
132838-83-6 |
|---|---|
Fórmula molecular |
C11H14F2O3 |
Peso molecular |
232.22 g/mol |
Nombre IUPAC |
[2,3-bis(2-fluoroethoxy)phenyl]methanol |
InChI |
InChI=1S/C11H14F2O3/c12-4-6-15-10-3-1-2-9(8-14)11(10)16-7-5-13/h1-3,14H,4-8H2 |
Clave InChI |
CBELBOXHDLZAFE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)OCCF)OCCF)CO |
SMILES canónico |
C1=CC(=C(C(=C1)OCCF)OCCF)CO |
Sinónimos |
2,3-BIS(2-FLUOROETHOXY)-BENZENEMETHANOL |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


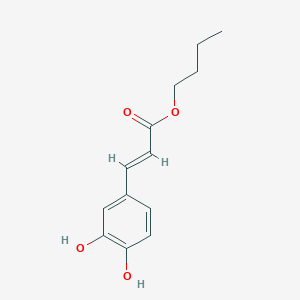
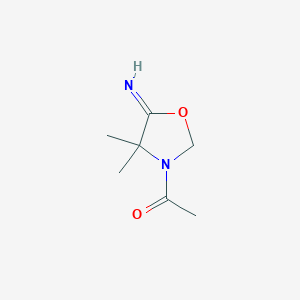

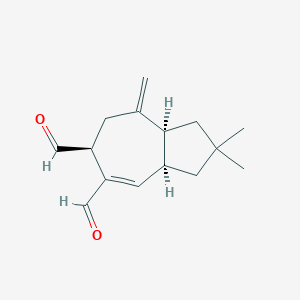
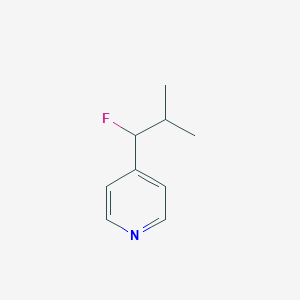
![4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B144872.png)
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate](/img/structure/B144879.png)
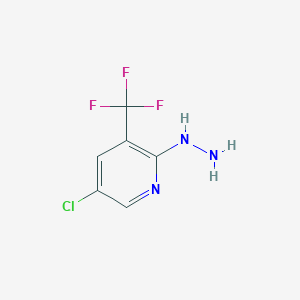
![(11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B144882.png)
![1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine](/img/structure/B144883.png)


